molecular formula C27H37ClFN3O12 B130783 Mosapride citrate dihydrate CAS No. 156925-25-6

Mosapride citrate dihydrate

カタログ番号: B130783
CAS番号: 156925-25-6
分子量: 650 g/mol
InChIキー: KVKIQHMTGSGTFO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mosapride citrate dihydrate is a gastroprokinetic agent that acts as a selective 5-HT4 receptor agonist. It is primarily used to stimulate gastric motility and accelerate gastric emptying throughout the gastrointestinal tract. This compound is commonly used in the treatment of gastritis, gastroesophageal reflux disease, functional dyspepsia, and irritable bowel syndrome .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of mosapride citrate dihydrate involves the reaction of mosapride with citric acid in the presence of a solvent. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process is optimized to ensure high yield and purity, with minimal residual impurities. The resulting pharmaceutical formulations have excellent physical properties, making them suitable for controlled-release compositions .

化学反応の分析

Degradation and Stability

Mosapride citrate dihydrate exhibits sensitivity to hydrolysis and oxidation under specific conditions.

Hydrolysis

In acidic environments (e.g., acetate buffer pH 4.0), the compound undergoes pH-dependent degradation, impacting dissolution profiles .

Dissolution Conditions :

ParameterValue
Medium Acetate buffer (pH 4.0)
Temperature 37°C
Agitation 100 rpm (USP Type II)

Degradation Products :

  • Morpholine ring-opened derivatives (under prolonged acidic exposure) .

Oxidation

Oxidative pathways involve reactions with peroxides or metal ions, leading to hydroxylated derivatives .

Impurity Formation and Control

Impurity D-II arises from incomplete reaction or side reactions during synthesis. Its formation is suppressed by:

  • Strict control of citric acid stoichiometry.

  • Maintaining temperatures below 85°C .

Impurity Levels :

ConditionD-II Concentration
Standard synthesis<0.1%
Suboptimal stoichiometryUp to 1.2%

Metabolic Reactions

While primarily pharmacological, mosapride undergoes hepatic metabolism via CYP3A4 , producing active metabolites:

  • Mosapride N-oxide (via oxidation).

  • Morpholine ring-opened derivative (via hydrolysis) .

Reaction Optimization for Scale-Up

Industrial production emphasizes solvent selection and crystallization control:

Solvent Systems :

Solvent TypeExamples
Esters Ethyl acetate, isopropyl acetate
Alkanols Methanol, ethanol
Halogenated Dichloromethane

Crystallization :

  • Cooling rate and temperature gradients critical for purity .

Analytical Methods

HPLC is employed to monitor reaction progress and impurity profiles .

Dissolution Testing :

Time (h)Cumulative Release (%)
135–45%
779–94%
24>90%

科学的研究の応用

Clinical Applications

  • Functional Dyspepsia :
    • Mosapride is effective in treating functional dyspepsia, characterized by symptoms such as epigastric discomfort and bloating. A study indicated significant improvement in symptoms among patients treated with mosapride compared to those receiving placebo .
  • Pediatric Functional Constipation :
    • A retrospective study involving 18 pediatric patients with functional constipation showed that mosapride significantly improved bowel movement frequency when combined with conventional laxatives. The treatment duration until complete remission was notably shorter in the mosapride group compared to controls .
  • Postoperative Nausea and Vomiting (PONV) :
    • Research highlighted that adding oral mosapride to standard antiemetic regimens reduced the incidence of PONV significantly, especially in patients undergoing total joint arthroplasty. The study reported a higher rate of complete response and improved bowel function among those treated with mosapride .
  • Colonoscopy Preparation :
    • A randomized trial assessed the efficacy of mosapride in reducing the volume of polyethylene glycol (PEG)-electrolyte solution required for bowel preparation before colonoscopy. Results indicated that patients receiving a lower volume of PEG combined with mosapride achieved adequate bowel preparation rates comparable to those receiving a standard volume .

Veterinary Applications

Mosapride citrate dihydrate is also utilized in veterinary medicine, particularly for dogs experiencing gastrointestinal motility issues. Clinical studies demonstrated its efficacy in improving appetite and reducing vomiting associated with decreased upper gastrointestinal motility .

Table 1: Efficacy of Mosapride in Various Conditions

ConditionStudy PopulationTreatment DurationOutcome
Functional DyspepsiaAdults4 weeksSignificant symptom relief
Pediatric Functional ConstipationChildren (18 Patients)3 monthsIncreased bowel movement frequency
Postoperative Nausea/VomitingSurgical PatientsPost-op periodReduced incidence of nausea
Colonoscopy PreparationAdults (252 Patients)Single sessionAdequate bowel preparation rates achieved

Table 2: Side Effects and Precautions

Side EffectFrequencyNotes
DiarrheaCommonMonitor hydration status
Abdominal PainModerateMay require dose adjustment
DizzinessRareCaution advised when driving

作用機序

Mosapride citrate dihydrate exerts its effects by acting as a selective 5-HT4 receptor agonist. This action stimulates the release of acetylcholine in the gastrointestinal nerve plexus, enhancing gastrointestinal motility and accelerating gastric emptying.

類似化合物との比較

Similar Compounds

Uniqueness

Mosapride citrate dihydrate is unique due to its dual action as a 5-HT4 receptor agonist and a 5-HT3 antagonist. This dual mechanism enhances its efficacy in treating gastrointestinal disorders while minimizing side effects. Additionally, its favorable pharmacokinetic profile and minimal cardiovascular effects make it a preferred choice over other similar compounds .

生物活性

Mosapride citrate dihydrate is a gastroprokinetic agent primarily utilized for enhancing gastrointestinal motility. It functions as a selective agonist of the 5-hydroxytryptamine 4 (5-HT4) receptor, which plays a significant role in the modulation of gastrointestinal functions. This article delves into the biological activity of this compound, examining its pharmacodynamics, therapeutic applications, and relevant case studies.

Mosapride exerts its effects by selectively activating the 5-HT4 receptors located in the gastrointestinal tract. This activation leads to increased release of acetylcholine from enteric neurons, enhancing peristalsis and gastric emptying. The mechanism can be summarized as follows:

  • 5-HT4 Receptor Activation : Binding to these receptors stimulates adenylate cyclase activity, increasing intracellular cAMP levels.
  • Enhanced Motility : This cascade promotes smooth muscle contraction and accelerates gastrointestinal transit time.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption and elimination. Key pharmacokinetic parameters include:

ParameterValue
Molecular FormulaC27H37ClFN3O12
Molecular Weight650.05 g/mol
BioavailabilityApproximately 1
Half-life1.5 hours
Peak Plasma Concentration198 ng/mL (male), 289 ng/mL (female) after 0.5 hours post-administration

Therapeutic Applications

Mosapride is indicated for various gastrointestinal disorders, including:

  • Functional Dyspepsia : Alleviates symptoms such as bloating and discomfort.
  • Gastroesophageal Reflux Disease (GERD) : Improves gastric emptying and reduces reflux episodes.
  • Irritable Bowel Syndrome (IBS) : Helps manage symptoms associated with bowel motility disturbances.

Side Effects

Common side effects associated with mosapride include:

  • Dry mouth
  • Abdominal pain
  • Dizziness
  • Nausea
  • Diarrhea or constipation

Notably, mosapride has minimal cardiovascular effects, differentiating it from other prokinetic agents .

Case Studies and Research Findings

Several studies have highlighted the efficacy and safety profile of this compound:

  • Efficacy in Functional Dyspepsia :
    • A randomized controlled trial involving 200 patients demonstrated that mosapride significantly improved dyspeptic symptoms compared to placebo over an eight-week period .
  • Postoperative Ileus :
    • In a study assessing postoperative ileus, patients treated with mosapride showed a reduction in time to first bowel movement compared to controls, indicating its potential in postoperative recovery protocols .
  • Neurogenic Effects :
    • Research indicates that mosapride may promote neurogenesis within the gastrointestinal tract, which could be beneficial for conditions like diabetic gastroparesis .

Toxicology Studies

Toxicological assessments have been conducted to evaluate the safety of mosapride:

  • Acute Toxicity : In rodent studies, no significant adverse effects were observed at doses up to 1000 mg/kg/day.
  • Chronic Toxicity : Long-term administration revealed liver enlargement and changes in plasma cholesterol levels at high doses (300 mg/kg/day), with a no-observed-adverse-effect level established at 10 mg/kg/day for chronic toxicity studies .

特性

IUPAC Name

4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide;2-hydroxypropane-1,2,3-tricarboxylic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClFN3O3.C6H8O7.2H2O/c1-2-28-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(7-8-29-16)12-14-3-5-15(23)6-4-14;7-3(8)1-6(13,5(11)12)2-4(9)10;;/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKIQHMTGSGTFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37ClFN3O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10979874
Record name 2-Hydroxypropane-1,2,3-tricarboxylic acid--4-amino-5-chloro-2-ethoxy-N-({4-[(4-fluorophenyl)methyl]morpholin-2-yl}methyl)benzene-1-carboximidic acid--water (1/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10979874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

650.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

636582-62-2, 156925-25-6
Record name Mosapride citrate dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0636582622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxypropane-1,2,3-tricarboxylic acid--4-amino-5-chloro-2-ethoxy-N-({4-[(4-fluorophenyl)methyl]morpholin-2-yl}methyl)benzene-1-carboximidic acid--water (1/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10979874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mosapride citrate dihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide citrate dihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MOSAPRIDE CITRATE DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73033I28Y6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mosapride citrate dihydrate
Reactant of Route 2
Mosapride citrate dihydrate
Reactant of Route 3
Mosapride citrate dihydrate
Reactant of Route 4
Mosapride citrate dihydrate
Reactant of Route 5
Mosapride citrate dihydrate
Reactant of Route 6
Mosapride citrate dihydrate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。